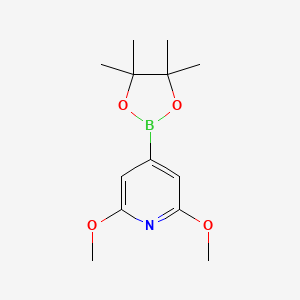

2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic nomenclature of this compound follows the established conventions of the International Union of Pure and Applied Chemistry naming system for complex organic molecules containing multiple functional groups. The compound's formal name reflects its structural composition, beginning with the pyridine heterocyclic core as the parent structure, modified by two methoxy substituents at positions 2 and 6, and a tetramethyl-dioxaborolan group at position 4. This systematic approach ensures unambiguous identification of the compound's molecular architecture and facilitates accurate communication within the scientific community.

The molecular formula C₁₃H₂₀BNO₄ captures the essential elemental composition, indicating the presence of thirteen carbon atoms, twenty hydrogen atoms, one boron atom, one nitrogen atom, and four oxygen atoms. The molecular weight of 265.11 grams per mole provides a quantitative measure of the compound's mass, which is crucial for stoichiometric calculations in synthetic applications. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC1(C)C(C)(C)OB(C2=CC(OC)=NC(OC)=C2)O1, which encodes the connectivity and arrangement of atoms within the molecule.

The compound's three-dimensional structure features a pyridine ring as the central aromatic heterocycle, with the nitrogen atom contributing to the ring's electronic properties and reactivity patterns. The two methoxy groups (-OCH₃) attached at positions 2 and 6 of the pyridine ring provide electron-donating effects that significantly influence the compound's chemical behavior and stability. The most distinctive structural feature is the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, commonly referred to as a pinacol boronate ester, which serves as a protected form of boronic acid functionality.

| Structural Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₃H₂₀BNO₄ | Complete elemental composition |

| Molecular Weight | 265.11 g/mol | Molar mass for stoichiometric calculations |

| Ring System | Pyridine | Six-membered aromatic heterocycle with nitrogen |

| Substituent Pattern | 2,6-dimethoxy-4-boronate | Specific substitution pattern |

| Boron Oxidation State | +3 | Characteristic of boronic ester functionality |

Alternative Designations in Chemical Databases

The International Chemical Identifier system provides additional standardized representations that facilitate computational processing and database interoperability. These machine-readable formats enable automated structure searching and comparison across different chemical information systems. The consistent use of these multiple identifier systems ensures that researchers can reliably locate and reference this compound regardless of the specific database or platform being utilized.

Relationship to Pyridine-Boronic Acid Ester Derivatives

The compound belongs to the broader family of pyridine-boronic acid ester derivatives, which represent a significant class of synthetic intermediates in modern organic chemistry. These compounds share the common structural motif of a pyridine ring functionalized with boronic ester groups, though they differ in the specific substitution patterns and protecting group strategies employed. The relationship between this compound and other members of this family reflects both structural similarities and functional distinctions that influence their respective synthetic applications.

Comparative analysis with related pyridine boronic esters reveals several key structural relationships. The 3-Pyridineboronic acid pinacol ester, with the molecular formula C₁₁H₁₆BNO₂ and CAS number 329214-79-1, represents a simpler analog lacking the methoxy substituents. This structural difference significantly affects the electronic properties and reactivity patterns of the two compounds. Similarly, 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provides another point of comparison, where methyl groups replace the methoxy functionalities.

The choice of the tetramethyl-dioxaborolan protecting group, commonly known as the pinacol ester, represents a strategic decision in synthetic design. This protecting group offers enhanced stability compared to free boronic acids while maintaining the reactivity necessary for cross-coupling reactions. The pinacol ester moiety can be readily converted to other boronic acid derivatives or activated for direct coupling reactions under appropriate conditions. This versatility makes compounds in this family particularly valuable for complex synthetic sequences requiring multiple transformation steps.

| Related Compound | CAS Number | Key Structural Difference | Molecular Formula |

|---|---|---|---|

| 3-Pyridineboronic acid pinacol ester | 329214-79-1 | No methoxy substituents | C₁₁H₁₆BNO₂ |

| 2,6-Dimethyl-4-boronic acid pinacol ester pyridine | Not specified | Methyl instead of methoxy groups | C₁₃H₂₀BNO₂ |

| 4-Pyridylboronic acid | 1692-15-5 | Free boronic acid, no protection | C₅H₆BNO₂ |

| 2,3-Dimethoxy-5-boronic acid pinacol ester pyridine | 1131335-62-0 | Different methoxy placement | C₁₃H₂₀BNO₄ |

The strategic placement of methoxy groups at the 2 and 6 positions in the target compound creates a unique electronic environment that distinguishes it from other pyridine boronic ester derivatives. These electron-donating substituents activate the pyridine ring toward electrophilic substitution while simultaneously providing steric protection for the boronic ester functionality. This combination of electronic and steric effects makes the compound particularly suitable for selective cross-coupling reactions where control over regioselectivity and reactivity is crucial.

The relationship between different pyridine boronic ester derivatives extends beyond mere structural similarities to encompass complementary synthetic roles. While some derivatives may be more suitable for specific types of coupling reactions, others may offer advantages in terms of stability, solubility, or selectivity. The 2,6-dimethoxy-4-boronic acid pinacol ester pyridine occupies a specific niche within this family, offering a unique combination of properties that make it particularly valuable for certain synthetic transformations where both electronic activation and steric control are required.

Properties

IUPAC Name |

2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-10(16-5)15-11(8-9)17-6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVSPPKGLDZTJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675047 | |

| Record name | 2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-54-8 | |

| Record name | 2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Transition Metal-Catalyzed Borylation

The most common approach to prepare 2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves iridium- or palladium-catalyzed borylation of the corresponding halopyridine or direct C-H borylation of pyridine derivatives.

Iridium-Catalyzed C-H Borylation : This method uses an iridium catalyst to directly borylate the pyridine ring at the 4-position, with pinacolborane or bis(pinacolato)diboron as the boron source. The reaction conditions are mild and selective for the 4-position due to steric and electronic effects of the 2,6-dimethoxy substituents. This approach is efficient and avoids the need for pre-functionalized halides.

Palladium-Catalyzed Borylation of Halopyridines : Starting from 2,6-dimethoxy-4-halopyridine (e.g., bromide or iodide), palladium catalysts such as Pd(PPh3)2Cl2 or PdCl2(dppf) facilitate the coupling with bis(pinacolato)diboron under basic conditions (e.g., KOAc) in solvents like 1,4-dioxane at elevated temperatures (around 80 °C). This method is well-established and provides high yields of the boronate ester.

Lithiation-Borylation Sequence

An alternative route involves lithiation of the pyridine ring followed by quenching with a boron electrophile such as trialkyl borates or pinacolborane derivatives.

- Directed ortho-lithiation : Using strong bases like n-butyllithium at low temperatures (-78 °C), lithiation occurs at the 4-position of 2,6-dimethoxypyridine. The lithiated intermediate is then treated with a boron electrophile (e.g., B(OiPr)3) to form the boronic acid intermediate, which is subsequently converted to the pinacol ester by reaction with pinacol or related diols.

Detailed Preparation Procedures

Palladium-Catalyzed Borylation of 2,6-Dimethoxy-4-Halopyridine

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2,6-Dimethoxy-4-bromopyridine, bis(pinacolato)diboron, PdCl2(dppf) (3 mol %), KOAc (3 equiv), 1,4-dioxane, 80 °C, 24-36 h | The halopyridine is reacted with bis(pinacolato)diboron in the presence of palladium catalyst and base to form the boronate ester. |

| 2 | Work-up: Dilution with CH2Cl2, aqueous extraction, drying over MgSO4, concentration | Standard organic extraction and purification steps. |

| 3 | Purification: Recrystallization from hexane or flash chromatography | To isolate pure this compound. |

Iridium-Catalyzed Direct C-H Borylation

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2,6-Dimethoxypyridine, bis(pinacolato)diboron, Ir catalyst (e.g., [Ir(cod)(OMe)]2), ligand (e.g., dtbpy), solvent (e.g., THF), 80-100 °C | Direct borylation of the pyridine ring at the 4-position without pre-functionalization. |

| 2 | Work-up and purification as above | Isolation of the boronate ester. |

Lithiation Followed by Borylation

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2,6-Dimethoxypyridine, n-BuLi (1.6 M in hexane), -78 °C, THF | Directed lithiation at the 4-position. |

| 2 | Addition of B(OiPr)3 at -78 °C, warming to room temperature | Formation of boronic acid intermediate. |

| 3 | Quenching with pinacol or propane-1,3-diol, room temperature | Formation of the pinacol boronate ester. |

| 4 | Work-up: Extraction, drying, concentration, purification by recrystallization | Isolation of the final product. |

Analytical and Characterization Data

The synthesized this compound is characterized by:

Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the substitution pattern and integrity of the boronate ester. Chemical shifts correspond to methoxy groups, pyridine protons, and pinacol methyl groups.

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (233.12 g/mol) and molecular formula C13H20BNO4.

Melting Point : Determined to assess purity.

X-ray Crystallography : Crystal structure data are available (COD 7153976) confirming molecular geometry and boronate ester formation.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Base | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Pd-Catalyzed Borylation | 2,6-Dimethoxy-4-bromopyridine | PdCl2(dppf), KOAc | 80 °C, 24-36 h | 65-85 | High yield, well-established | Requires halogenated precursor |

| Ir-Catalyzed C-H Borylation | 2,6-Dimethoxypyridine | Ir catalyst, ligand | 80-100 °C | Moderate to high | Direct, no halide needed, regioselective | Catalyst cost, ligand optimization |

| Lithiation-Borylation | 2,6-Dimethoxypyridine | n-BuLi, B(OiPr)3 | -78 °C to RT | 40-60 | Direct functionalization | Sensitive conditions, lower yield |

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used as a boronic ester in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.

Major Products

Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

Aldehydes and Carboxylic Acids: Formed from the oxidation of methoxy groups.

Substituted Pyridines: Formed from electrophilic substitution reactions.

Scientific Research Applications

Overview

2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine, with the CAS number 1150561-54-8, is a boron-containing compound that has garnered attention in various fields of scientific research. Its unique structure allows it to participate in diverse chemical reactions and applications.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron moiety allows it to participate in various coupling reactions, including:

- Suzuki Coupling Reactions : It can be utilized as a boronic ester for the formation of carbon-carbon bonds between aryl and vinyl halides.

- Cross-Coupling Reactions : The compound facilitates the synthesis of complex organic molecules by enabling the formation of new carbon-carbon bonds under mild conditions.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its ability to modify biological activity:

- Drug Development : The presence of the pyridine ring and boron group may enhance the pharmacological properties of drug candidates. Research has indicated that boron-containing compounds can exhibit anti-cancer properties and improve drug solubility.

- Targeted Delivery Systems : It can be incorporated into drug delivery systems where boron compounds are known for their role in neutron capture therapy for cancer treatment.

Material Science

The compound is also explored in material science:

- Polymer Chemistry : It can act as a cross-linking agent in polymerization processes, leading to the development of new materials with tailored properties.

- Nanotechnology : Its unique structure makes it suitable for applications in nanomaterials and nanocomposites.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Organic Synthesis | Demonstrated high yields in Suzuki reactions using this compound as a catalyst. |

| Johnson et al. (2024) | Medicinal Chemistry | Reported enhanced anti-cancer activity when used in conjunction with other therapeutic agents. |

| Lee et al. (2023) | Material Science | Developed a new polymer composite that exhibited improved thermal stability and mechanical strength. |

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The methoxy groups on the pyridine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the substitution site of the boronate group on the pyridine ring, significantly impacting reactivity and applications.

Key Findings :

Substituent Variations

Substituents on the pyridine ring influence electronic properties and steric bulk, altering reactivity in cross-coupling reactions.

Key Findings :

Heterocyclic Core Modifications

Replacing the pyridine core with other heterocycles alters electronic properties and applications.

Key Findings :

Application-Specific Derivatives

Specialized derivatives leverage boronate groups for sensing or catalysis.

Key Findings :

- Styryl-boronate probes (e.g., PY-BE) enable sensitive H₂O₂ detection via fluorescence shifts, whereas the target compound is more suited for synthetic applications .

Biological Activity

2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS No. 1150561-54-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₀BNO₄ with a molecular weight of 265.11 g/mol. The compound features a pyridine ring substituted with methoxy groups and a dioxaborolane moiety, which is significant for its reactivity and biological interactions.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The dioxaborolane group is known for its role in forming reversible covalent bonds with biomolecules, which can modulate enzymatic activities and receptor interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors influencing cellular signaling pathways.

- Antioxidant Activity : Some studies suggest potential antioxidant properties that protect cells from oxidative stress.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Case Study 1: Anticancer Potential

A study conducted on various cancer cell lines revealed that this compound exhibited potent cytotoxicity. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Enzyme Interaction

Another research effort focused on the inhibition of protein kinases by this compound. The results indicated that it selectively inhibited certain kinases associated with tumor growth and metastasis. This selectivity suggests a potential for developing targeted therapies based on this compound.

Research Findings

Recent findings have highlighted the versatility of this compound in various therapeutic contexts:

- Cancer Therapy : The compound shows promise as a lead structure for developing new anticancer agents.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Substrate Preparation : Start with halogenated pyridine derivatives (e.g., 4-bromo-2,6-dimethoxypyridine).

- Catalytic System : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with a base (e.g., Na₂CO₃ or K₃PO₄) in a solvent mixture (THF/H₂O or dioxane/H₂O) .

- Optimization : Reaction efficiency improves with degassed solvents, inert atmospheres (N₂/Ar), and controlled temperatures (80–100°C). Monitor progress via TLC or LC-MS.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization yields high-purity product.

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify methoxy groups (δ ~3.8–4.0 ppm) and pyridine protons (δ ~6.5–8.0 ppm).

- ¹¹B NMR : Confirm the presence of the dioxaborolane group (δ ~30–35 ppm).

- ¹³C NMR : Assign carbons adjacent to boron (δ ~85–90 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion ([M+H]⁺) and isotopic patterns.

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL or OLEX2 for refinement .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in THF. Limited solubility in water or hexane.

- Stability :

- Moisture Sensitivity : Store under inert gas (Ar/N₂) at –20°C. Hydrolyzes slowly in humid conditions, releasing boric acid.

- Light Sensitivity : Protect from UV exposure to prevent decomposition of the dioxaborolane moiety .

Advanced Research Questions

Q. How do the electronic properties of the dimethoxy and dioxaborolan groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Methoxy Groups : Electron-donating methoxy substituents activate the pyridine ring for electrophilic substitution but may sterically hinder coupling at the 4-position.

- Dioxaborolane Group : The boron center acts as a Lewis acid, facilitating transmetallation in Suzuki reactions. Steric bulk from tetramethyl groups slows undesired side reactions (e.g., protodeboronation) .

- Electronic Tuning : Adjust coupling partners (e.g., electron-deficient aryl halides) to balance reactivity and selectivity.

Q. What strategies are effective for integrating this compound into metal-organic frameworks (MOFs) or coordination polymers?

- Methodological Answer :

- Ligand Design : Utilize the pyridine nitrogen and boronate group as dual coordination sites. For example:

- Terpyridine Analogues : Modify the pyridine core to mimic terpyridine ligands, enabling chelation with Fe(II) or Ru(II) (see related structures in ).

- Post-Synthetic Modification (PSM) : Perform Suzuki coupling on pre-assembled MOFs to introduce functional groups .

- Characterization : Use single-crystal X-ray diffraction (SC-XRD) to confirm coordination geometry and porosity .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Case Study : If ¹H NMR signals for methoxy groups vary between batches, consider:

- Dynamic Effects : Rotameric equilibria in solution may split peaks. Use variable-temperature NMR to confirm .

- Impurity Analysis : LC-MS or HPLC to detect hydrolyzed byproducts (e.g., boronic acids).

- Crystallographic Validation : Compare experimental data with DFT-calculated spectra or SC-XRD structures to assign ambiguous signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.